ONO-8713 is synthesized through chemical processes that involve organic compounds, and it is classified as an EP1 receptor antagonist. This classification indicates its potential therapeutic applications in conditions where modulation of the prostaglandin pathways is beneficial, such as pain and inflammatory diseases .
The synthesis of ONO-8713 typically involves several steps that include the coupling of various organic compounds. One effective method noted in literature is the co-grinding of ONO-8713 with cyclodextrins to form nanoparticles, which enhances its solubility—a critical factor given that ONO-8713 has poor water solubility.
The industrial production process focuses on optimizing reaction conditions to ensure high yield and purity. This includes continuous monitoring of reactions, purification processes, and quality control measures to meet stringent industrial standards.
ONO-8713 participates in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are vital for modifying its structure to enhance properties for specific applications. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions under which these reactions occur—such as temperature, pressure, and solvent—are meticulously controlled to achieve desired outcomes.
The products formed from reactions involving ONO-8713 are typically derivatives with modified functional groups aimed at enhancing biological activity or solubility. The specific nature of these products depends on the reagents and conditions employed during synthesis.
The mechanism by which ONO-8713 exerts its effects involves the selective blockade of EP1 receptors. This action inhibits the signaling pathways activated by prostaglandin E2 (PGE2), leading to decreased cellular responses associated with inflammation and pain. Studies have demonstrated that pretreatment with ONO-8713 can significantly alter physiological responses in human pulmonary vessels, highlighting its role as an effective antagonist against PGE2-induced effects .
ONO-8713 is characterized as a solid powder with low solubility in water. Its physical state necessitates formulation strategies such as nanoparticle preparation to improve bioavailability for scientific applications.
Chemical analyses reveal that ONO-8713 undergoes significant interactions with biological systems through its receptor antagonism. Its stability under various conditions is essential for ensuring consistent results in experimental settings.
ONO-8713 has found applications primarily in research settings focusing on inflammation, pain management, and related pathologies. It serves as a valuable tool for studying the role of prostaglandins in various diseases, including cardiovascular conditions and cancer-related pain mechanisms. Additionally, its ability to modulate receptor activity makes it a candidate for further exploration in therapeutic contexts .
Prostaglandin E2 (PGE2) functions as a master regulatory lipid mediator in tumor microenvironments through its synthesis via coordinated enzymatic pathways. The biosynthesis initiates with cyclooxygenase-2 (COX-2) converting arachidonic acid to prostaglandin H2 (PGH2), which is subsequently isomerized to PGE2 by microsomal prostaglandin E synthase-1 (mPGES-1) [1]. This enzymatic coupling is frequently overexpressed in diverse malignancies, including brain tumors and colorectal carcinomas, establishing an autocrine and paracrine signaling cascade that sustains tumor progression [1] [6].
PGE2 exerts pleiotropic effects through four G-protein-coupled receptor subtypes (EP1–EP4), each activating distinct downstream pathways. The EP1 receptor signals through Gq-protein activation, triggering phospholipase C (PLC) activity and subsequent intracellular calcium mobilization [2] [6]. In contrast, EP2 and EP4 receptors primarily stimulate Gs-mediated cAMP production, while EP3 often couples to Gi-mediated cAMP inhibition [2] [6]. These divergent pathways enable PGE2 to regulate multiple hallmarks of cancer:
Table 1: Prostaglandin E2 Receptor Subtypes and Oncogenic Functions
Receptor | G-Protein Coupling | Primary Signaling Pathway | Oncogenic Role |
---|---|---|---|
EP1 | Gq | ↑ PLCβ, ↑ Ca2+ | Proliferation, migration |
EP2 | Gs | ↑ cAMP, ↑ PKA | Immune suppression, proliferation |
EP3 | Gi/Gq | ↓ cAMP, ↑ Ca2+ | Angiogenesis, invasion |
EP4 | Gs/Gi | ↑ cAMP, ↑ PI3K | Metastasis, lymphangiogenesis |
ONO-8713 (molecular weight: 523.52 g/mol; CAS No.: 459411-08-6) exemplifies a class of arylsulfonamide derivatives engineered for high-affinity binding to the EP1 receptor. Its molecular structure features a trifluoromethylphenyl moiety and a carboxylic acid group essential for receptor interaction [3]. This design confers exceptional selectivity, with ONO-8713 exhibiting >100-fold greater affinity for EP1 over other prostanoid receptors (EP2, EP3, EP4, FP, TP) [3] [4]. Unlike non-selective prostaglandin analogs (e.g., sulprostone activating EP1/EP3), ONO-8713's binding specifically antagonizes EP1 without activating calcium-mobilizing pathways in EP3-expressing cells [2] [4].
The pro-carcinogenic role of EP1 is pronounced in gastrointestinal malignancies. In azoxymethane-induced rodent models of colorectal carcinogenesis, genetic EP1 deletion or pharmacological inhibition with ONO-8713 reduced aberrant crypt foci (ACF) formation by 65-80% compared to controls [4] [6]. Mechanistically, EP1 blockade:
Notably, in human colorectal carcinoma cells, EP1 antagonism disrupted PGE2-mediated transactivation of epidermal growth factor receptor (EGFR), a critical pathway for tumor cell survival and proliferation [3] [6].
Traditional COX-2 inhibitors (NSAIDs) reduce overall prostaglandin production but cause cardiovascular and renal toxicity due to indiscriminate suppression of protective prostanoids (e.g., PGI2) [1] [6]. ONO-8713's targeted approach offers distinct advantages:
In xenograft models of medulloblastoma, ONO-8713 monotherapy (10 mg/kg/day) reduced tumor volume by 42-48% through dual suppression of proliferation (↓ Ki-67 expression) and induction of apoptosis (↑ caspase-3 cleavage) [1]. Moreover, EP1 antagonism demonstrated synergistic effects:
Table 2: Experimental Evidence for ONO-8713 in Cancer Models
Tumor Type | Model System | Key Findings | Reference |
---|---|---|---|
Colorectal cancer | Azoxymethane-induced ACF | 68-80% reduction in precancerous lesions | [4] |
Medulloblastoma | Human xenografts | 48% tumor reduction; ↑ apoptosis, ↓ proliferation | [1] |
Diabetic nephropathy | Type 1 diabetic rats | ↓ Glomerular TGF-β1 and fibronectin expression | [6] |
Renal cell carcinoma | TGF-β-treated MCs | ↓ Fibronectin/collagen I in EP1-/- cells | [6] |
Emerging evidence supports EP1 receptor overexpression as a predictive biomarker for ONO-8713 responsiveness. In colorectal cancer specimens, EP1 expression correlates with:
Ligand-binding assays using [3H]-labeled ONO-8713 further enable quantification of functional EP1 receptors in biopsy specimens, potentially guiding patient selection for EP1-targeted chemoprevention [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1